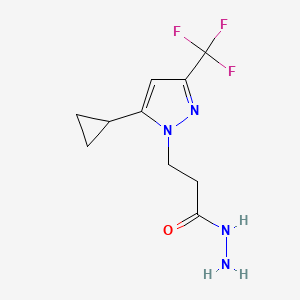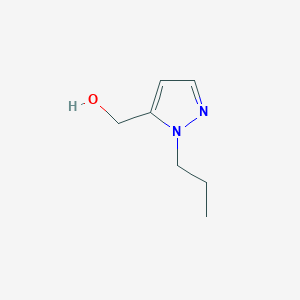
1-Propyl-1H-pyrazole-5-methanol
Overview
Description
1-Propyl-1H-pyrazole-5-methanol is a chemical compound with the CAS Number: 1007517-79-4 and a molecular weight of 140.19 . Its IUPAC name is (1-propyl-1H-pyrazol-5-yl)methanol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H12N2O . The InChI code for this compound is 1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 .Scientific Research Applications
1-Propyl-1H-pyrazole-5-methanol has been extensively studied for its potential therapeutic applications. It has been shown to have a cardioprotective effect by reducing the damage caused by ischemia-reperfusion injury. This compound has also been investigated as a potential treatment for alcohol use disorder, as it reduces the desire to drink and the rewarding effects of alcohol. Additionally, this compound has been studied as a potential treatment for cancer, as it inhibits the growth of cancer cells.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a wide variety of biological activities .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Advantages and Limitations for Lab Experiments
1-Propyl-1H-pyrazole-5-methanol has several advantages for lab experiments. It is a selective inhibitor of ALDH2, which makes it a useful tool for studying the role of ALDH2 in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study its effects over a long period of time. Additionally, this compound has a low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for 1-Propyl-1H-pyrazole-5-methanol research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-lives and higher solubility. Another direction is the investigation of the role of ALDH2 in other biological processes, such as cancer progression and immune function. Additionally, this compound could be studied in combination with other drugs to investigate potential synergistic effects. Overall, this compound has the potential to be a valuable tool for studying the role of ALDH2 in health and disease.
Safety and Hazards
properties
IUPAC Name |
(2-propylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQXBIMWZCWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)

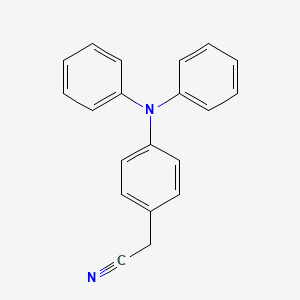

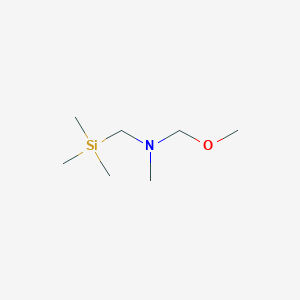
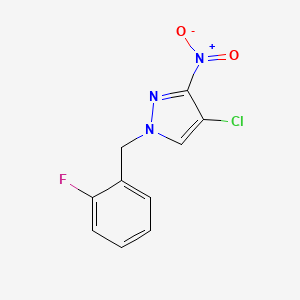


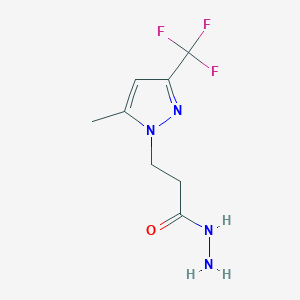
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B3039235.png)
